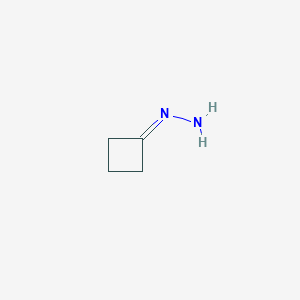
Cyclobutylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylidenehydrazine is an organic compound characterized by a cyclobutane ring attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Cyclobutanone is dissolved in an appropriate solvent such as ethanol.
- Hydrazine hydrate is added to the solution.
- The mixture is heated under reflux conditions for several hours.
- The product is then isolated through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and nitrogen gas.
Reduction: Reduction reactions can convert this compound to cyclobutylamine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Cyclobutanone and nitrogen gas.
Reduction: Cyclobutylamine.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Cyclobutylidenehydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
Cyclobutylidenehydrazine can be compared with other similar compounds such as cyclopropylidenehydrazine and cyclopentylidenehydrazine. While all these compounds share a similar hydrazine moiety, their ring structures differ, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its four-membered ring, which imparts distinct steric and electronic properties.
Comparison with Similar Compounds
- Cyclopropylidenehydrazine
- Cyclopentylidenehydrazine
- Cyclohexylidenehydrazine
Properties
CAS No. |
90255-41-7 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
cyclobutylidenehydrazine |
InChI |
InChI=1S/C4H8N2/c5-6-4-2-1-3-4/h1-3,5H2 |
InChI Key |
GOXYFBXOCNAECF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















